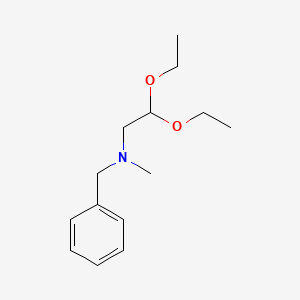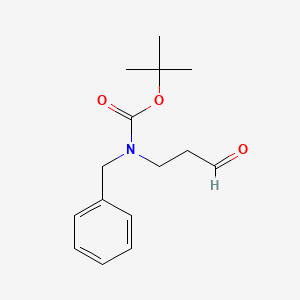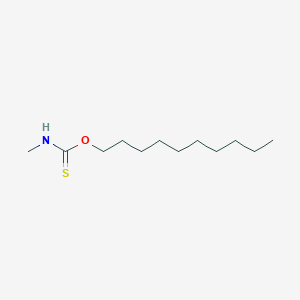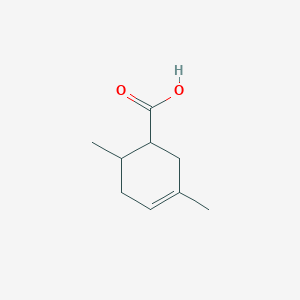![molecular formula C17H28NO5P B14342706 Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate CAS No. 103982-05-4](/img/structure/B14342706.png)
Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate is a chemical compound known for its unique structure and properties It is a complex ester that contains multiple functional groups, including an ethoxy group, a phosphoryl group, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the modification of functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate include other esters with similar functional groups, such as:
- Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate
- Propan-2-yl 2-({ethoxy[(2-methylpropyl)amino]phosphoryl}oxy)benzoate
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
103982-05-4 |
|---|---|
Formule moléculaire |
C17H28NO5P |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
propan-2-yl 2-[ethoxy-(2-methylbutan-2-ylamino)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C17H28NO5P/c1-7-17(5,6)18-24(20,21-8-2)23-15-12-10-9-11-14(15)16(19)22-13(3)4/h9-13H,7-8H2,1-6H3,(H,18,20) |
Clé InChI |
GBCVZXAJELZKQQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NP(=O)(OCC)OC1=CC=CC=C1C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


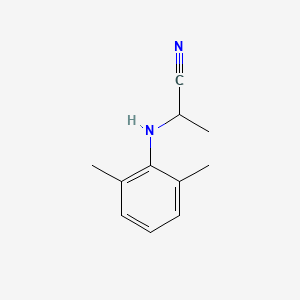
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
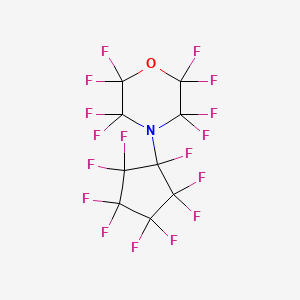
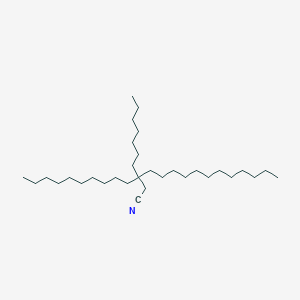
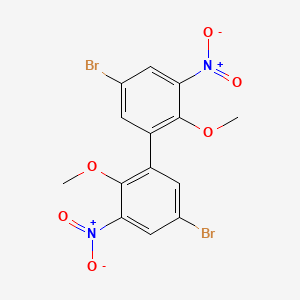
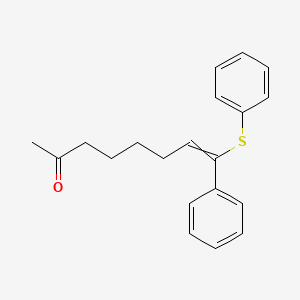
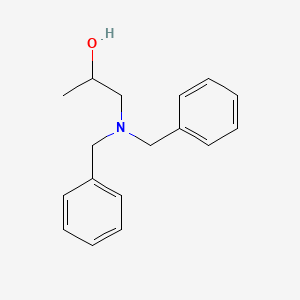
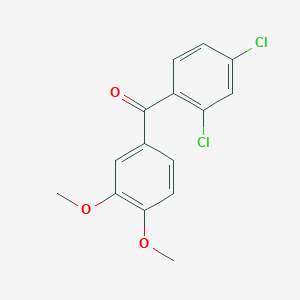
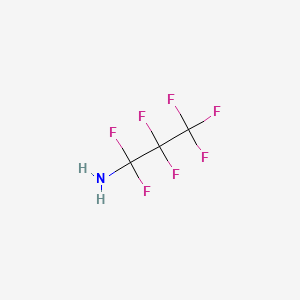
![Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile](/img/structure/B14342687.png)
